5-amino-N-(4-fluorobenzyl)-1-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-AMINO-N-[(4-FLUOROPHENYL)METHYL]-1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-N-[(4-FLUOROPHENYL)METHYL]-1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Amidation Reactions: Introduction of the carboxamide group via amidation reactions.
Substitution Reactions: Functionalization of the triazole ring with fluorophenyl and methylphenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-N-[(4-FLUOROPHENYL)METHYL]-1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The triazole ring can undergo substitution reactions with various reagents to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce new functional groups onto the triazole ring.
Scientific Research Applications
5-AMINO-N-[(4-FLUOROPHENYL)METHYL]-1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-AMINO-N-[(4-FLUOROPHENYL)METHYL]-1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Fluorophenyl Derivatives: Compounds containing the fluorophenyl group.
Carboxamide Derivatives: Compounds with carboxamide functional groups.
Uniqueness
5-AMINO-N-[(4-FLUOROPHENYL)METHYL]-1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for further study and development.
Properties
Molecular Formula |
C20H21FN6O2 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
5-amino-N-[(4-fluorophenyl)methyl]-1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C20H21FN6O2/c1-13-2-4-14(5-3-13)10-23-17(28)12-27-19(22)18(25-26-27)20(29)24-11-15-6-8-16(21)9-7-15/h2-9H,10-12,22H2,1H3,(H,23,28)(H,24,29) |
InChI Key |
KQZJOXMNVHYNQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)N |
Origin of Product |
United States |
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